2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl
Brand Name: Vulcanchem
CAS No.: 1363404-99-2
VCID: VC4847361
InChI: InChI=1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H
SMILES: CC1=CN2CCNCC2=N1.Cl.Cl
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

CAS No.: 1363404-99-2

Cat. No.: VC4847361

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1

* For research use only. Not for human or veterinary use.

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl - 1363404-99-2

Specification

CAS No. 1363404-99-2
Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
IUPAC Name 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H
Standard InChI Key RHWFNLDKGCUWMR-UHFFFAOYSA-N
SMILES CC1=CN2CCNCC2=N1.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.1 g/mol . Its IUPAC name, 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride, reflects a fused bicyclic structure comprising an imidazole ring condensed with a partially saturated pyrazine ring. Key structural features include:

  • A methyl group at position 2 of the imidazole moiety.

  • Two hydrochloride counterions protonating the basic nitrogen atoms .

The SMILES notation (CC1=CN2CCNCC2=N1.Cl.Cl) and InChIKey (RHWFNLDKGCUWMR-UHFFFAOYSA-N) further clarify its connectivity .

Physicochemical Properties

Data from multiple sources indicate:

  • Appearance: White to yellow crystalline solid .

  • Solubility: Limited aqueous solubility, though exact values are unspecified.

  • Storage: Stable at 2–8°C under inert conditions .

  • Purity: Typically ≥95% by HPLC .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight210.1 g/mol
Melting PointNot reported
Storage Temperature2–8°C
Purity≥95% (HPLC)

Synthesis and Structural Modification

Synthetic Routes

Multiple pathways have been reported:

  • Cyclization Strategies: Early methods involve cyclization of nitrogen-rich precursors. For example, pyrazine-2-carboxylic acid is esterified, converted to pyrazinamide, and subjected to Hoffman degradation to yield 2-aminopyrazine. Subsequent reaction with chloroacetaldehyde forms the imidazo[1,2-a]pyrazine core, which is hydrogenated to the tetrahydro derivative .

  • Heterocondensation Reactions: Davidson-type heterocondensation of α-acyloxy ketones with ammonia generates imidazole intermediates, which are alkylated and reduced .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt .

Structural Derivatives

Modifications focus on:

  • Side Chain Variations: Introducing substituents at the imidazole nitrogen or pyrazine ring .

  • Stereochemical Optimization: Enantiomeric forms (e.g., (R)-vs. (S)-configurations) impact biological activity .

ActivityModel/AssayResultSource
Gαq InhibitionHEK293 cellsIC₅₀ = 31.9 μM
AntioxidantDPPH assayEC₅₀ = 45–80 μM
Antidiabeticα-Amylase inhibition50–60% at 100 μM

Applications in Drug Discovery

Lead Compound Optimization

  • Pharmacophore Requirements: A primary amine, disulfane moiety, and bicyclic core are critical for Gαq inhibition .

  • ADME Properties: Polar surface area <140 Ų predicts favorable permeability .

Therapeutic Target Areas

  • Inflammatory Disorders: Targeting P2X7 receptors in rheumatoid arthritis or psoriasis .

  • Metabolic Diseases: Antioxidant/antidiabetic agents for diabetes management .

  • Oncology: Silencing Gαq-driven tumor proliferation .

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